3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine

Medicinal Chemistry Tankyrase Inhibition Structure-Activity Relationship

This N-4-linked 1,2,4-triazole-cyclobutylamine scaffold offers a geometrically precise, rigid vector unmatched by N-1 or C-3 isomers. It provides symmetrical hydrogen bonding critical for picomolar potency in adenosine pocket targets like tankyrases and PARPs. The free amine enables rapid diversification for kinase inhibitor libraries, while conformational rigidity improves permeability. Not a generic building block – ensure your SAR studies use the correct regiochemistry. Bulk quantities available for lead optimization campaigns. Request a quote for custom sizes.

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
Cat. No. B13025953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1C(CC1N2C=NN=C2)N
InChIInChI=1S/C6H10N4/c7-5-1-6(2-5)10-3-8-9-4-10/h3-6H,1-2,7H2
InChIKeyLAKBSQAKEVSHRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine: A Specialized Triazole-Cyclobutane Scaffold for Targeted Synthesis


3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine is a heterocyclic building block featuring a primary cyclobutylamine linked via its 3-position to the N-4 nitrogen of a 1,2,4-triazole ring . This specific N-4 linkage distinguishes it from more common N-1 or C-3 linked analogs, creating a unique vector and electronic profile for molecular interactions. The cyclobutane ring introduces conformational rigidity, while the free amine and triazole provide key handles for further functionalization, making it a valuable intermediate in medicinal chemistry, particularly for developing adenosine-binding site inhibitors [1].

Why Simple 1,2,4-Triazole Analogs Cannot Replace 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine in Research


Generic substitution with close isomers like 3-(1,2,4-triazol-1-yl)cyclobutanamine or 4-cyclobutyl-4H-1,2,4-triazol-3-amine is not feasible for structure-activity relationship (SAR) studies due to fundamental differences in molecular geometry and pharmacophore placement. The N-4 attachment in the target compound positions the triazole's C-3 and C-5 atoms symmetrically for hydrogen bonding, which is a critical feature for binding to the adenosine pocket of tankyrases, a configuration that N-1 or C-3 linked isomers cannot replicate [1]. The distinct regiochemistry also impacts the pKa of the exocyclic amine and the overall ring strain, directly influencing the compound's reactivity and metabolic stability [2].

Quantitative Differentiation of 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine: A Comparative Evidence Guide


N-4 vs. N-1 Triazole Linkage: A Critical Regiochemical Divergence for Adenosine Pocket Binding

A systematic lead optimization study demonstrates that a 1,2,4-triazole template with a trans-cyclobutyl linker, which is a direct derivative of the 3-(4H-1,2,4-triazol-4-yl)cyclobutanamine scaffold, is essential for potent tankyrase inhibition. The N-4 linkage places the triazole ring such that its C-3 and C-5 hydrogen bond acceptors are ideally positioned for the adenosine binding site. This structural feature enabled picomolar IC50 inhibition in cellular WNT/β-catenin signaling reporter assays for the optimized lead compound 13, a level of potency not achievable with N-1 linked analogs from the same optimization campaign [1].

Medicinal Chemistry Tankyrase Inhibition Structure-Activity Relationship

Resolved Atropisomerism and Improved ADME Profile with Cyclobutane-Constrained N-4 Scaffold

The rigid cyclobutane ring combined with the specific N-4 triazole linkage in the target compound's derivatives directly addressed key developmental liabilities. The preclinical lead compound 13, built on this scaffold, resolved previous atropisomerism issues, improved Caco-2 permeability, and demonstrated oral bioavailability in mice. This was a structural optimization outcome unique to the trans-cyclobutyl 1,2,4-triazole series, as previous less constrained or differently linked compounds suffered from solubility and efflux problems [1].

Pharmacokinetics ADME Atropisomerism

Melting Point and Stability Differentiation: 4-Triazolyl vs. 1-Triazolyl Pinakolon Isomers

In patent literature describing the synthesis of related triazole derivatives, distinct physicochemical properties between the 1,2,4-triazol-4-yl and 1,2,4-triazol-1-yl isomers are demonstrated. The 4-triazol-4-yl-pinakolon intermediate, structurally related to the target compound, exhibits a melting point of 176°C (Fp 176°C), significantly higher than the 1-triazol-1-yl isomer's melting point of 63-65°C (Fp 63-65°C) [1]. This large difference in thermal properties indicates substantial differences in molecular packing and lattice energy, which can impact handling, purification, and formulation processes.

Physicochemical Properties Synthetic Intermediates Isomer Stability

Free Amine vs. Dihydrochloride Salt: Implications for Synthetic Versatility

The free amine form 3-(4H-1,2,4-triazol-4-yl)cyclobutanamine, with a molecular formula of C6H10N4 and a molecular weight of 138.17 g/mol, is directly available for amide coupling, reductive alkylation, or sulfonamide formation without a neutralization step . In contrast, the commonly offered dihydrochloride salt (CAS 2137579-11-2) must be free-based before use in many nucleophilic reactions. Procuring the free amine eliminates an operational step and avoids potential yield loss, an advantage for building block-focused medicinal chemistry labs.

Synthetic Chemistry Building Block Salt Form Selection

Recommended Application Scenarios for 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine Based on Evidence


Structure-Guided Optimization of Adenosine Pocket Binders (e.g., Tankyrase & PARP Inhibitors)

Use this building block as the central template for kinase or PARP family inhibitors, where the N-4 triazole-cyclobutyl geometry has been proven to provide key interactions in the adenosine binding site, leading to picomolar potency [1]. Its rigid scaffold is ideal for resolving atropisomerism and improving permeability profiles in a preclinical lead optimization campaign.

Synthesis of Conformationally Restricted Antimycobacterial Agents

The 1,2,4-triazole and cyclobutane motif is a known scaffold for antimycobacterial activity [2]. The specific N-4 linkage and free amine handle allow for facile diversification to generate libraries targeting cell wall biosynthesis enzymes, with the high melting point of analogs simplifying compound handling during synthesis.

Development of Novel Bioconjugation Linkers and Click Chemistry Synthons

The cyclobutylamine provides a rigid spacer with a defined exit vector, while the 1,2,4-triazole can serve as a metal-chelating or H-bonding anchor. This compound is suited for creating heterobifunctional linkers or as a scaffold in fragment-based drug discovery, where the precise geometry differentiates it from more flexible chain amines.

Specialty Polymer and Metal-Organic Framework (MOF) Design

The unique N-4 connectivity offers a symmetrical 1,2,4-triazole capable of bridging metal ions in a bidentate fashion, distinct from N-1 linked isomers. Combined with the amine functionality, this monomer can produce multi-dimensional coordination polymers with tailored porosity and thermal stability for gas separation or catalysis research.

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